molecular formula C14H17Cl2NO B11180513 2,4-dichloro-N-cyclohexyl-N-methylbenzamide

2,4-dichloro-N-cyclohexyl-N-methylbenzamide

Cat. No.: B11180513
M. Wt: 286.2 g/mol
InChI Key: AFILMNPEXDNCGQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-cyclohexyl-N-methylbenzamide is a synthetic compound known for its unique chemical structure and properties It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a cyclohexyl and methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-cyclohexyl-N-methylbenzamide typically involves the following steps:

    Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 2 and 4 positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.

    Amidation: The chlorinated benzene is then reacted with cyclohexylamine and methylamine to form the desired benzamide derivative. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amines.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis of the amide bond.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation can yield products such as carboxylic acids or ketones.

    Reduction Products: Reduction can produce amines or alcohols.

    Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

2,4-dichloro-N-cyclohexyl-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist at the μ-opioid receptor, leading to analgesic effects . The binding of the compound to the receptor triggers a cascade of intracellular signaling pathways, resulting in the modulation of pain perception and other physiological responses.

Comparison with Similar Compounds

2,4-dichloro-N-cyclohexyl-N-methylbenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2 g/mol

IUPAC Name

2,4-dichloro-N-cyclohexyl-N-methylbenzamide

InChI

InChI=1S/C14H17Cl2NO/c1-17(11-5-3-2-4-6-11)14(18)12-8-7-10(15)9-13(12)16/h7-9,11H,2-6H2,1H3

InChI Key

AFILMNPEXDNCGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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